molecular formula C16H11Cl2N3O2 B5745107 3-(2-chlorophenyl)-N-(3-chloro-2-pyridinyl)-5-methyl-4-isoxazolecarboxamide

3-(2-chlorophenyl)-N-(3-chloro-2-pyridinyl)-5-methyl-4-isoxazolecarboxamide

Cat. No. B5745107
M. Wt: 348.2 g/mol
InChI Key: XVWREJZINJMECU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-N-(3-chloro-2-pyridinyl)-5-methyl-4-isoxazolecarboxamide is a chemical compound that belongs to the class of isoxazolecarboxamides. It is commonly referred to as CLP290. This compound has gained attention in scientific research due to its potential therapeutic applications in various neurological disorders. In

Mechanism of Action

The mechanism of action of CLP290 is not fully understood, but it is believed to act on the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 channels are involved in the perception of pain and temperature, and they are also expressed in the brain. CLP290 has been shown to activate TRPV1 channels, which leads to the release of neuroprotective factors and the inhibition of inflammatory pathways.
Biochemical and Physiological Effects:
CLP290 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). CLP290 has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, CLP290 has been shown to increase the expression of glutamate transporters, which can help to reduce excitotoxicity in the brain.

Advantages and Limitations for Lab Experiments

CLP290 has a number of advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It has also been shown to have low toxicity in animal studies. However, there are some limitations to using CLP290 in lab experiments. It is not very soluble in water, which can make it difficult to administer to animals. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for research on CLP290. One area of interest is its potential therapeutic applications in neurological disorders. Further studies are needed to determine its efficacy in animal models of these disorders and to determine the optimal dosing and administration schedule. Another area of interest is its mechanism of action. Further studies are needed to determine the specific molecular targets of CLP290 and to better understand how it exerts its neuroprotective effects. Finally, there is potential for the development of new analogs of CLP290 that may have improved pharmacological properties.

Synthesis Methods

The synthesis of CLP290 involves a multi-step process that includes the reaction of 3-chloro-2-pyridinecarboxylic acid with thionyl chloride to form 3-chloro-2-pyridinyl chloride. The resulting compound is then reacted with 2-chlorophenyl isocyanate to form 3-(2-chlorophenyl)-3-chloro-2-pyridinyl isocyanate. This intermediate compound is then reacted with 5-methylisoxazole-4-carboxylic acid to form CLP290.

Scientific Research Applications

CLP290 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and spinal cord injury. CLP290 has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.

properties

IUPAC Name

3-(2-chlorophenyl)-N-(3-chloropyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O2/c1-9-13(16(22)20-15-12(18)7-4-8-19-15)14(21-23-9)10-5-2-3-6-11(10)17/h2-8H,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWREJZINJMECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C(C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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